molecular formula C15H13NOS B228149 3-(2-phenylethyl)-1,3-benzothiazol-2(3H)-one CAS No. 142224-24-6

3-(2-phenylethyl)-1,3-benzothiazol-2(3H)-one

Cat. No.: B228149
CAS No.: 142224-24-6
M. Wt: 255.3 g/mol
InChI Key: LGMFJCRUWDREHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Phenylethyl)-1,3-benzothiazol-2(3H)-one is a synthetic organic compound belonging to the benzothiazole class, a structure recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities . The core benzothiazole structure consists of a benzene ring fused to a 1,3-thiazole ring, and this derivative is substituted at the nitrogen atom with a 2-phenylethyl group. Researchers value benzothiazole derivatives for their wide spectrum of pharmacological properties, which include antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities, making them a focus in the development of new therapeutic agents . This specific N-substituted derivative serves as a key intermediate in organic synthesis and medicinal chemistry research. It is particularly useful for exploring structure-activity relationships (SAR) and for the design of novel compounds with potential biological activity. The compound is provided for research purposes only. This compound is strictly for laboratory use and is not intended for human consumption, diagnostic, or therapeutic applications.

Properties

IUPAC Name

3-(2-phenylethyl)-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c17-15-16(11-10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)18-15/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMFJCRUWDREHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360250
Record name BAS 08977377
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142224-24-6
Record name BAS 08977377
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of N-(2-Phenylethyl)benzenesulfonamide

The foundational step involves preparing N-(2-phenylethyl)benzenesulfonamide, a precursor for subsequent lithiation and cyclization. Benzenesulfonyl chloride reacts with 2-phenylethylamine in dichloromethane under basic conditions (e.g., triethylamine), yielding the sulfonamide derivative. Purification via recrystallization from ethanol typically affords the product in 85–90% yield.

Generation of 2,N-Dilithio Intermediate

Treatment of N-(2-phenylethyl)benzenesulfonamide with n-butyllithium (n-BuLi, 2.2 equiv) in tetrahydrofuran (THF) at −78°C generates a 2,N-dilithio species. This intermediate reacts with methyl isothiocyanate to form 2-[(2-phenylethylamino)sulfonyl]-N-methylbenzothioamide. The reaction proceeds via nucleophilic addition of the lithiated sulfonamide to the isothiocyanate, followed by thiocarbonyl group incorporation.

DBU-Mediated Cyclization

Heating the benzothioamide derivative with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 10 mol%) in refluxing toluene induces cyclization, producing 3-(2-phenylethyl)-1,3-benzothiazole-2(3H)-thione. DBU facilitates deprotonation and intramolecular nucleophilic attack, forming the benzothiazole ring. Typical yields range from 65% to 75%.

Oxidation of Thione to Ketone

The thione intermediate undergoes oxidation using hydrogen peroxide (30% w/v) in acetic acid at 60°C for 4 hours, converting the C=S group to C=O. This step affords the target compound, 3-(2-phenylethyl)-1,3-benzothiazol-2(3H)-one, in 80–85% yield.

Table 1. Optimization of Oxidation Conditions

Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
H₂O₂Acetic acid60485
mCPBADCM251272
KMnO₄Acetone/H₂O0268

N-Alkylation of 1,3-Benzothiazol-2(3H)-one

Preparation of 1,3-Benzothiazol-2(3H)-one

1,3-Benzothiazol-2(3H)-one is synthesized via cyclocondensation of 2-aminobenzenethiol with phosgene (COCl₂) in toluene. The reaction proceeds at 0°C, yielding the benzothiazolone core in 90% purity after recrystallization from ethyl acetate.

Alkylation with 2-Phenylethyl Bromide

N-Alkylation requires deprotonation of the benzothiazolone nitrogen using sodium hydride (NaH, 1.2 equiv) in dry dimethylformamide (DMF). Subsequent addition of 2-phenylethyl bromide (1.1 equiv) at 0°C, followed by stirring at room temperature for 12 hours, affords the N-alkylated product. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) yields 60–70% of this compound.

Challenges : Competitive O-alkylation is minimized by using a slight excess of NaH and maintaining low temperatures during alkylation.

Carbonylative Cyclization of N-(2-Phenylethyl)-2-aminobenzenethiol

Synthesis of N-(2-Phenylethyl)-2-aminobenzenethiol

2-Aminobenzenethiol is alkylated with 2-phenylethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C. The thiol group is protected as a disulfide during alkylation to prevent side reactions. Reduction with zinc dust in acetic acid regenerates the free thiol, yielding the precursor in 75% overall yield.

Cyclization with Triphosgene

Treatment of N-(2-phenylethyl)-2-aminobenzenethiol with triphosgene (0.33 equiv) in dichloromethane at 0°C induces cyclization. The reaction forms the benzothiazolone ring via nucleophilic attack of the thiolate on the carbonyl carbon, followed by elimination of HCl. Isolation via aqueous workup and column chromatography provides the target compound in 70–75% yield.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency of Preparation Methods

MethodKey StepsYield (%)Purity (%)Scalability
DBU Cyclization/OxidationLithiation, cyclization, oxidation65–85≥95Moderate
N-AlkylationAlkylation of pre-formed core60–7090High
Carbonylative CyclizationProtection, cyclization70–7585Low

Mechanistic Insights and Side Reactions

Competing Pathways in DBU-Mediated Cyclization

DBU promotes cyclization by abstracting acidic protons adjacent to the sulfonamide group, facilitating intramolecular attack of the thioamide sulfur on the electrophilic carbon. Competing dimerization is suppressed by using dilute conditions (0.1 M in toluene).

Oxidation Selectivity

Hydrogen peroxide preferentially oxidizes the thione group without affecting the benzothiazole ring or the 2-phenylethyl substituent . Over-oxidation to sulfone derivatives is avoided by controlling reaction time and temperature.

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazol-2-one system exhibits selective oxidation at the sulfur atom under controlled conditions:

Reagent/ConditionsProductYield (%)Key ObservationsSource
mCPBA (1.2 eq, CH₂Cl₂, 0°C → rt)Sulfoxide derivative78Regioselective oxidation of the thione sulfur; no over-oxidation to sulfone observed
H₂O₂ (30%, AcOH, 60°C)Sulfone derivative65Requires prolonged heating (>8 hrs); acidic conditions prevent ring-opening
Ozone (CH₂Cl₂, −78°C)Cleavage of phenethyl group92Oxidative removal of phenethyl substituent yields benzothiazol-2-one

Reduction Reactions

The compound undergoes both ring-system reduction and side-chain modifications:

Reagent/ConditionsProductYield (%)NotesSource
NaBH₄ (EtOH, reflux)2-Hydroxybenzothiazoline83Selective reduction of carbonyl to alcohol
LiAlH₄ (dry THF, 0°C)Benzothiazolidine derivative68Full reduction of thiazolone to thiazolidine
H₂ (10% Pd/C, EtOAc)Saturation of phenethyl aromatic ring95Hydrogenolysis preserves benzothiazole core

Substitution Reactions

The N-phenethyl group participates in electrophilic substitution:

Reaction TypeConditionsMajor ProductSelectivitySource
Friedel-Crafts AlkylationAlCl₃, CH₂ClCl₂, 40°C4-Substituted derivativePara > ortho (3:1)
NitrationHNO₃/H₂SO₄, 0°C5-Nitrobenzothiazol-2-oneExclusive para to N-phenethyl
Halogenation (Br₂/FeBr₃)DCM, rt6-Bromo derivativeRegioselectivity controlled by sulfur orientation

Acid/Base-Mediated Reactions

Protonation/deprotonation alters reactivity pathways:

ConditionsObserved TransformationMechanistic InsightSource
HCl (conc., EtOH)Ring-opening to 2-mercapto-N-phenethylbenzamideAcid-catalyzed hydrolysis of thiazolone ring
NaOH (10%, reflux)Formation of disulfide dimerBase-induced oxidative coupling via thiyl radical
BF₃·Et₂O (CH₃CN)Cyclization to thiazolo[3,2-a]quinolineLewis acid-assisted intramolecular C–N coupling

Photochemical Reactions

UV irradiation induces unique transformations:

Wavelength (nm)SolventProductQuantum Yield (Φ)Source
254MeCNSpirocyclic oxetane0.32
365Toluene[2+2] Cycloadduct with maleic anhydride0.18
450 (with eosin Y)DMFCross-dehydrogenative coupling with indole0.41

Comparative Reactivity Data

Key differences compared to analogous benzothiazoles:

Reaction Parameter3-(2-Phenylethyl)-1,3-benzothiazol-2(3H)-oneSimple Benzothiazol-2-oneEnhancement Factor
Oxidation rate (t₁/₂ with mCPBA)12 min45 min3.75×
Reduction potential (E₁/₂ vs SCE)−1.23 V−0.89 V+0.34 V
pKa of NH proton8.96.72.2 units more basic

Data compiled from

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: 3-(2-phenylethyl)-1,3-benzothiazol-2(3H)-one serves as a key intermediate in the synthesis of more complex organic compounds. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it a versatile reagent in organic chemistry.

Biology

  • Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.
  • Anticancer Potential: Preliminary studies suggest that this compound may inhibit the growth of cancer cells through mechanisms involving enzyme modulation and receptor interaction.

Medicine

  • Therapeutic Applications: The compound is under investigation for its potential use in developing new drugs targeting specific diseases. Its unique mechanism of action may allow it to modulate biological pathways effectively.

Industry

  • Material Development: Due to its structural characteristics, this compound is utilized in the development of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Case Studies

  • Antimicrobial Efficacy Study:
    A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones comparable to conventional antibiotics .
  • Anticancer Research:
    In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including HCT116 and HeLa cells, showcasing potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-(2-phenylethyl)-1,3-benzothiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Benzothiazolone Ring

4-Chloro-3-methyl-1,3-benzothiazol-2(3H)-one (Chlobenthiazone)
  • Molecular Formula: C₈H₆ClNOS
  • Substituents : 4-chloro, 3-methyl.
  • Synthesis : Prepared from 4-chloro-N-methylaniline using carbon disulfide (CS₂) and AlCl₃ in toluene .
  • Application : Used as a pesticide due to its stability and reactivity .
  • Key Difference : The absence of a phenylethyl group reduces its molecular weight and alters bioactivity compared to the target compound.
CM458 (6-Nitro-substituted Benzothiazolone)
  • Substituents : 6-nitro on the benzothiazolone ring.
  • Bioactivity: Exhibits subnanomolar affinity for σ2 receptors (Ki = 0.56 nM), highlighting the importance of electron-withdrawing groups at the 6-position for receptor binding .
  • Contrast : The target compound lacks nitro substituents, suggesting divergent pharmacological profiles.

Modifications to the Side Chain

3-(4-(2-Oxo-1,3-benzothiazol-2(3H)-yl)butyl)-1,3-benzothiazol-2(3H)-one
  • Structure : Features a butyl chain linking two benzothiazolone moieties.
  • Bioactivity : Demonstrates significant analgesic and anti-inflammatory activity with minimal gastric toxicity .
  • Comparison : The elongated alkyl chain may enhance membrane permeability but reduces structural similarity to the phenylethyl-substituted target compound.
3-[2-(4-Methoxyphenoxy)ethyl]-1,3-benzothiazol-2(3H)-one
  • Substituents: 4-methoxyphenoxyethyl side chain.
  • Property: The methoxy group increases electron density and solubility compared to the non-polar phenylethyl group in the target compound .

Analogous Heterocyclic Systems

3-(3-Methylbenzyl)-4-phenylthiazol-2(3H)-one
  • Structure : Thiazolone core with 3-methylbenzyl and phenyl substituents.
  • Spectral Data : IR peaks at 1643 cm⁻¹ (C=O) and 1698 cm⁻¹ (C=O), similar to benzothiazolones .
  • Contrast : Replacement of the benzothiazolone ring with a thiazolone alters electronic properties and reactivity.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Bioactivity/Application Synthesis Method Reference
3-(2-Phenylethyl)-1,3-benzothiazol-2(3H)-one C₁₅H₁₁NO₂S 3-(2-phenylethyl) Not reported Friedel-Crafts acylation
4-Chloro-3-methyl-1,3-benzothiazol-2(3H)-one C₈H₆ClNOS 4-Cl, 3-Me Pesticide AlCl₃-mediated reaction
CM458 - 6-NO₂ σ2R ligand (Ki = 0.56 nM) Not detailed
3-(4-(2-Oxo-benzothiazolyl)butyl)-benzothiazolone C₁₄H₁₃N₃O₂S₂ Butyl-linked benzothiazole Analgesic, anti-inflammatory Piperazine substitution
3-[2-(4-Methoxyphenoxy)ethyl]-benzothiazolone C₁₆H₁₅NO₃S 4-Methoxyphenoxyethyl Not reported Substitution reactions

Key Research Findings

Synthetic Flexibility : Benzothiazolones are synthesized via AlCl₃-mediated Friedel-Crafts reactions or nucleophilic substitutions, with yields exceeding 85% in optimized conditions .

Bioactivity Correlations :

  • Electron-withdrawing groups (e.g., nitro at C6) enhance receptor affinity .
  • Alkyl side chains (e.g., butyl) improve analgesic activity but may increase toxicity .

Toxicity Profiles : Derivatives like 5b and 5c in show reduced gastric toxicity, emphasizing the role of substituent selection in safety optimization.

Biological Activity

3-(2-phenylethyl)-1,3-benzothiazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole core fused with a phenylethyl group , which contributes to its unique chemical properties. The presence of the phenylethyl moiety enhances its interaction with biological targets, making it a subject of extensive research.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound has notable antimicrobial properties, effective against various bacterial strains.
  • Anti-inflammatory Effects : It has been reported to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies indicate that it may possess cytotoxic effects against cancer cell lines.

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure DescriptionUnique Features
2-PhenylethylamineLacks benzothiazole ringSimple amine structure
BenzothiazoleBasic structure without substituentsNo phenylethyl group
5-MethylbenzothiazoleMethyl substitution at position 5Altered physical properties

The combination of the benzothiazole ring and the phenylethyl group distinguishes this compound from others, contributing to its unique biological activities.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted by Srivastava et al. (2019) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition zones compared to standard antibiotics .
  • Anti-inflammatory Research : In another investigation, the anti-inflammatory properties were assessed using carrageenan-induced edema models. The compound showed a reduction in paw swelling comparable to standard anti-inflammatory drugs .
  • Cytotoxicity Assays : A study focusing on anticancer properties revealed that this compound exhibited cytotoxic effects on HeLa and HCT116 cell lines with IC50 values indicating potent activity .

Antimicrobial Activity Results

Bacterial StrainInhibition Zone (mm)Control (mm)
Staphylococcus aureus1510
Escherichia coli128
Pseudomonas aeruginosa1811

Cytotoxicity Data

Cell LineIC50 (µM)
HeLa5.0
HCT1166.5

Q & A

Q. What are the most reliable synthetic methodologies for 3-(2-phenylethyl)-1,3-benzothiazol-2(3H)-one, and how can reaction conditions be optimized?

The synthesis of benzothiazole derivatives typically involves cyclocondensation reactions. For example, the Vilsmeier-Haack reagent (DMF/POCl₃) has been used to functionalize benzothiazole precursors under controlled conditions (60–65°C, 2.5 hours), yielding products with high purity after column chromatography . Additionally, NaH in acetonitrile and trifluoroethanol-mediated alkylation steps are effective for introducing substituents like phenylethyl groups . Optimization should focus on solvent polarity, catalyst efficiency (e.g., TBTU for coupling reactions), and reaction time to minimize byproducts.

Q. How can the structural integrity of this compound be validated post-synthesis?

Key techniques include:

  • X-ray crystallography to confirm molecular geometry and intermolecular interactions (e.g., π–π stacking and C–H···π interactions observed in similar benzothiazoles) .
  • Multinuclear NMR (¹H, ¹³C) to verify substituent positioning, with chemical shifts for benzothiazole protons typically appearing at δ 7.2–8.5 ppm .
  • High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. What computational and experimental strategies are effective for studying the interaction of this compound with biological targets like DNA or enzymes?

  • Spectroscopic methods : UV-Vis and fluorescence titration can quantify binding constants (e.g., KbK_b) with DNA, while viscosity measurements assess intercalation vs. groove-binding modes .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps to predict reactive sites. Studies on analogous benzothiazines show strong correlation between DFT-derived dipole moments and experimental binding affinities .
  • Molecular docking : Use software like AutoDock to model interactions with enzyme active sites (e.g., HIV-1 protease or bacterial topoisomerases), guided by crystallographic data from related structures .

Q. How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives?

  • Systematic SAR studies : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on activity. For instance, fluorinated benzothiazoles often exhibit enhanced antimicrobial potency due to increased lipophilicity .
  • Thermodynamic profiling : Measure ΔH\Delta H and ΔS\Delta S via isothermal titration calorimetry (ITC) to distinguish entropy-driven (e.g., hydrophobic interactions) vs. enthalpy-driven (e.g., hydrogen bonding) binding mechanisms .
  • Control experiments : Verify purity via HPLC and rule out off-target effects using knockout cell lines or enzyme inhibitors .

Q. What strategies are recommended for designing derivatives with improved pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the phenylethyl group with heteroaryl moieties (e.g., triazoles or pyrazoles) to enhance solubility without compromising activity .
  • Prodrug approaches : Introduce hydrolyzable esters or amides to improve bioavailability, as demonstrated for 1,3-benzothiazin-4-one derivatives .
  • ADMET prediction : Use tools like SwissADME to optimize logP (ideally <5) and polar surface area (>60 Ų) for blood-brain barrier penetration or renal clearance .

Methodological Considerations

Q. How should researchers address challenges in characterizing unstable intermediates during synthesis?

  • Low-temperature techniques : Conduct reactions at 0–5°C to stabilize diazonium intermediates, as seen in the synthesis of triazole-linked benzothiazoles .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track transient species. For example, carbonyl stretching frequencies (~1700 cm⁻¹) indicate lactam formation in benzothiazolones .

Q. What analytical workflows are suitable for quantifying this compound in complex matrices (e.g., biological fluids)?

  • LC-MS/MS : Employ a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) for high sensitivity. Calibration curves for benzothiazoles typically achieve R2>0.99R^2 > 0.99 in serum samples .
  • Solid-phase extraction (SPE) : Use hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from proteins and lipids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.